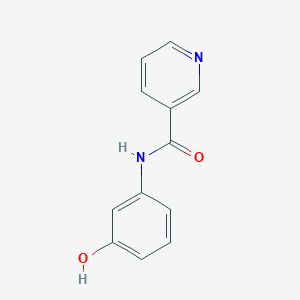

N-(3-hydroxyphenyl)nicotinamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h1-8,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULMAJZSPLRQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Conformational Differences

The substitution pattern on the phenyl ring critically affects molecular geometry and supramolecular aggregation. Key comparisons include:

Key Observations :

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group enables robust intermolecular interactions, distinguishing it from methyl- or halogen-substituted analogs. For example, N-(3-methylphenyl)nicotinamide lacks strong intermolecular O–H bonds, leading to less stable crystal packing .

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxyphenyl)nicotinamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound is typically achieved via copper(II)-mediated reactions. A validated method involves reacting N-(3-phenylboronic acid)nicotinamide with copper nitrate in an ethanol-water solvent system (8:2 v/v) at room temperature for 8 hours, yielding crystals after evaporation and prolonged standing . Key factors influencing yield and purity include:

- Solvent choice : Polar protic solvents (e.g., ethanol-water) enhance solubility of intermediates.

- Catalyst concentration : Excess copper nitrate may lead to side reactions; stoichiometric control is critical.

- Purification : Recrystallization or chromatography (e.g., silica gel) improves purity, as evidenced by elemental analysis (C, H, N ±0.3%) and NMR .

Basic: How is the crystal structure of this compound determined, and what are the key structural features?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.1741(13) |

| b (Å) | 5.2613(6) |

| c (Å) | 15.3113(16) |

| β (°) | 94.428(2) |

| V (ų) | 977.79(18) |

Key structural features:

- Dihedral angles: 5.01(8)° between phenyl and pyridine rings; 33.54(7)° twist in the amide group relative to the pyridine plane.

- Hydrogen bonding: Centrosymmetric dimers via O–H⋯N bonds and chains via N–H⋯O interactions along the b-axis .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity (e.g., amide NH at δ ~10 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and O–H (~3300 cm⁻¹) .

- Mass Spectrometry : Electron ionization (EI-MS) validates molecular weight (MW 214.22 g/mol) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 67.28%, H: 4.67%, N: 13.08%) .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Answer:

The crystal packing is dominated by O–H⋯N (2.72 Å) and N–H⋯O (2.89 Å) hydrogen bonds, forming dimeric units and 1D chains. These interactions:

- Stabilize the lattice, increasing melting point (>250°C in analogs) .

- Influence solubility: Strong H-bonding reduces solubility in apolar solvents, necessitating DMF/DMSO for dissolution .

- Compare with analogs: N-Phenylnicotinamide exhibits a larger dihedral angle (64.81°), altering π-π stacking and bioavailability .

Advanced: How can researchers resolve discrepancies in structural data for nicotinamide derivatives?

Answer:

Contradictions in dihedral angles (e.g., 5.02° vs. 57.23° in N-(3-methylphenyl)nicotinamide) arise from substituent electronic effects. Resolution strategies:

- Multi-technique validation : Combine SCXRD with DFT calculations to assess conformational energy landscapes.

- Dynamic NMR : Probe rotational barriers of the amide bond in solution to correlate with solid-state data .

- Comparative crystallography : Analyze isostructural analogs to identify trends in substituent-driven packing .

Basic: What methodologies are recommended for purity assessment?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity .

- Melting Point Analysis : Sharp melting points (e.g., 250–252°C in derivatives) indicate crystalline purity .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Answer:

While direct studies are limited, analogs like HMN-176 (a nicotinamide derivative) suggest:

- NAD⁺ precursor activity : Enhances cellular metabolism via sirtuin activation, improving stress resistance .

- Enzyme inhibition : The hydroxyl-phenyl moiety may chelate metal ions in enzyme active sites (e.g., kinases or oxidoreductases) .

- Anticancer potential : Benzothiazole derivatives show apoptosis induction via ROS modulation; similar pathways are plausible .

Basic: What handling and storage protocols ensure compound stability?

Answer:

- Storage : Desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Safety : Use fume hoods and PPE; compound is for research use only, not validated for medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.